

Comparative Analysis of sd1 Alleles: Impact on Rice Yield and Grain Quality

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Compound of Interest

Compound Name: *Sd1*

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The semidwarf-1 (**sd1**) gene has been a cornerstone of the "Green Revolution" in rice, enabling the development of high-yielding varieties with improved lodging resistance. The **sd1** gene encodes a gibberellin 20-oxidase 2 (GA20ox2), a key enzyme in the gibberellin (GA) biosynthesis pathway.^{[1][2][3]} Mutations in this gene typically lead to a semi-dwarf phenotype by reducing the production of active gibberellins, which are responsible for stem elongation.^[1] Over the years, numerous **sd1** alleles have been identified and utilized in rice breeding programs worldwide. This guide provides a comparative analysis of different **sd1** alleles, focusing on their effects on yield and grain quality, supported by experimental data.

Overview of Investigated sd1 Alleles

This guide focuses on a selection of well-characterized **sd1** alleles from both indica and japonica rice subspecies, including functional, weak, and null alleles. The alleles compared are:

- **sd1-d** (Dee-geo-woo-gen allele): A widely used null allele with a 383-bp deletion, foundational to many high-yielding indica varieties.^[3]
- **SD1-in**: A functional "tall" allele found in indica subspecies.^[4]
- **SD1-ja**: A functional "tall" allele characteristic of japonica subspecies.^[4]
- **sd1N1** and **sd1N2**: Two null alleles prevalent in modern indica varieties.^{[2][5]}
- **Sd1Jap**: A functional allele found in japonica rice.^{[2][5]}

- **Sd1**Ind: A functional allele found in indica rice.[2][5]
- **sd1-r**: A major semi-dwarfing allele used in japonica breeding in Northeast Asia.[6]
- **sd1-j**: A semi-dwarfing allele commonly used in japonica breeding in East China and Japan. [6]
- **sd1-bm** (Bindli Mutant allele): A novel recessive allele with a nonsense mutation leading to a truncated protein.[3]
- Calrose76 allele: A semi-dwarf allele with a single nucleotide polymorphism (SNP) resulting from an induced mutation.[7]

Comparative Data on Yield and Agronomic Traits

The following tables summarize the quantitative effects of different **sd1** alleles on key yield and agronomic parameters from various studies.

Table 1: Comparison of **sd1-d**, **SD1-in**, and **SD1-ja** alleles in an indica background (IR36).

Allele	Plant Height (cm)	Panicle Number/ m ²	Spikelets/ Panicle	Ripened- Grain (%)	1000- Grain Weight (g)	Yield (g/m ²)
sd1-d	85.0	450	75	85.0	22.0	650
SD1-in	110.0	420	85	88.0	23.0	700
SD1-ja	105.0	430	80	86.0	22.5	680

Data adapted from a study comparing isogenic lines in the IR36 background.[4]

Table 2: Effect of Null and Functional **Sd1** Alleles on Plant Height.

Allele	Genetic Background	Plant Height (cm)
sd1N1	indica	90.5
Sd1Jap	japonica	125.3
Sd1Ind	indica	132.8

Data represents average plant height from a study evaluating a large collection of germplasms. [\[2\]](#)[\[5\]](#)[\[8\]](#)

Table 3: Agronomic Performance of a Null **sd1** Allele Introgressed into an Elite japonica Variety (Daohuaxiang).

Trait	Daohuaxiang (Original)	Improved Line (sd1 introgression)
Plant Height (cm)	115.2	88.6
Panicles/Plant	12.3	12.8
Grains/Panicle	158.4	155.2
Seed Setting Rate (%)	89.5	90.1
1000-Grain Weight (g)	26.8	26.5

This table illustrates the targeted effect of a null **sd1** allele on plant height with minimal pleiotropic effects on other yield components.[\[2\]](#)[\[5\]](#)

Impact on Grain Quality

While the primary effect of **sd1** alleles is on plant stature, some studies have reported indirect effects on grain quality. Generally, the introduction of semi-dwarfing genes, including **sd1**, has not been associated with significant negative impacts on the intrinsic cooking and eating quality of rice. However, changes in plant architecture can influence factors like grain filling and nutrient allocation, which may have subtle effects on quality parameters. High-yielding varieties developed during the Green Revolution were sometimes criticized for having inferior flavor and

texture compared to traditional varieties, though this is not solely attributable to the **sd1** gene and involves a complex interplay of genetic and environmental factors.[9]

Experimental Protocols

The data presented in this guide were derived from studies employing standard rice agronomic and quality assessment protocols.

Yield and Agronomic Trait Measurement

- **Planting and Field Management:** Rice lines with different **sd1** alleles were typically grown in replicated field trials under standard agronomic management practices, including controlled fertilization and irrigation.
- **Data Collection:** At maturity, a specified number of plants or a designated area from the center of each plot were harvested.
- **Plant Height:** Measured from the soil surface to the tip of the tallest panicle.
- **Panicle Number:** The total number of panicles per plant or per square meter was counted.
- **Spikelets per Panicle:** The total number of spikelets on the main panicles of several representative plants was counted.
- **Ripened-Grain Percentage (Seed Setting Rate):** Calculated as the ratio of filled grains to the total number of spikelets, multiplied by 100.
- **1000-Grain Weight:** The weight of 1000 fully filled grains was measured after drying to a standard moisture content.
- **Yield:** Grain yield was determined from the harvested area and adjusted to a standard moisture content (e.g., 14%).

Grain Quality Analysis

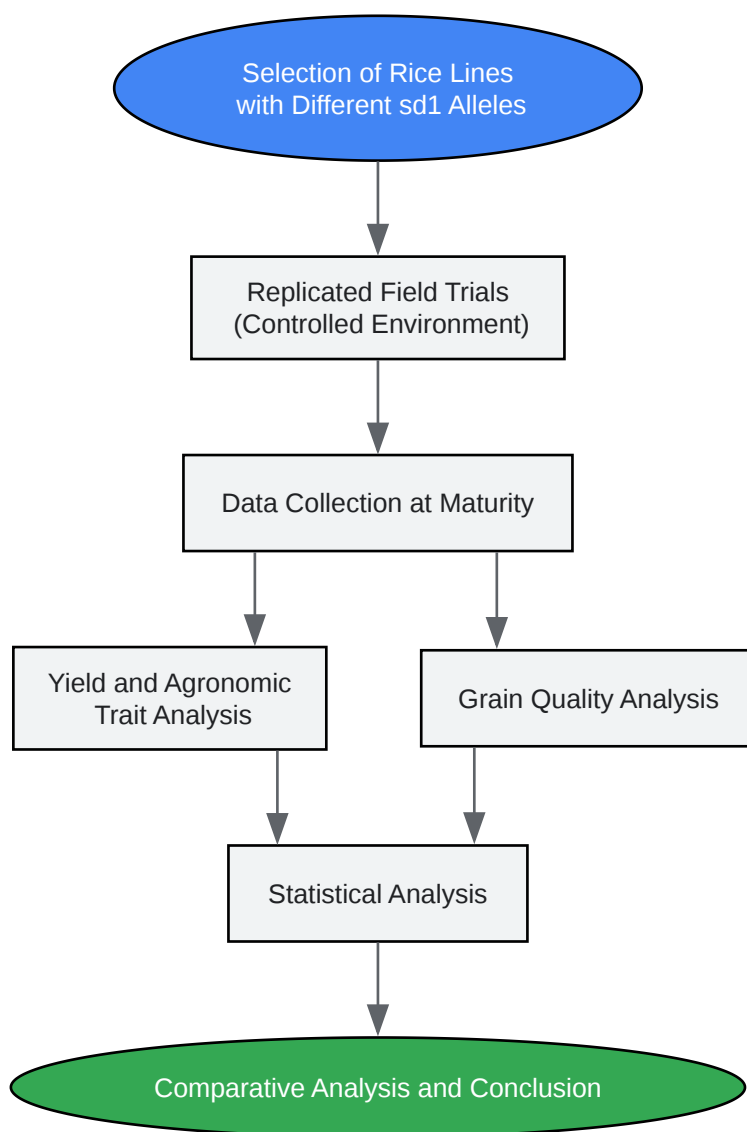
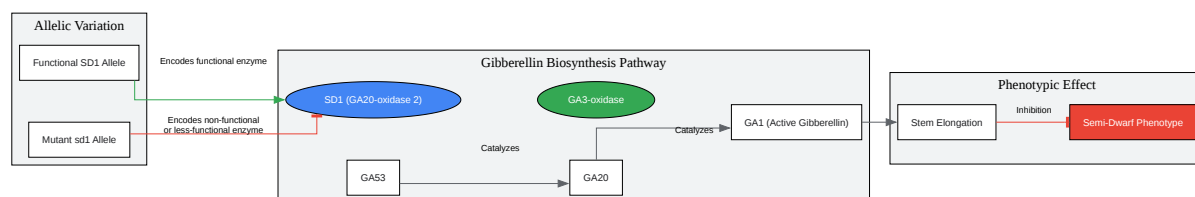
Standard protocols for assessing rice grain quality typically involve the evaluation of physical appearance, milling quality, and cooking and eating quality. While not detailed with comparative data for different **sd1** alleles in the sourced literature, a general methodology is outlined below.

- Milling Quality:
 - Brown Rice Rate: The percentage of brown rice obtained after dehusking rough rice.
 - Milled Rice Rate: The percentage of milled rice (white rice) obtained after polishing brown rice.
 - Head Rice Rate: The percentage of whole, unbroken kernels in the milled rice.
- Appearance Quality: Assessed based on grain length, grain shape (length-to-width ratio), and chalkiness (the opaque, white part of the endosperm).
- Cooking and Eating Quality:
 - Amylose Content: Determined using colorimetric methods, as it is a major determinant of rice texture.
 - Gel Consistency: A measure of the texture of cooked rice.
 - Sensory Evaluation: Cooked rice is evaluated by a trained panel for characteristics such as aroma, flavor, tenderness, and stickiness.

Signaling Pathway and Experimental Workflow

Gibberellin Biosynthesis Pathway and the Role of **sd1**

The **sd1** gene product, GA20-oxidase 2, plays a crucial role in the later steps of gibberellin biosynthesis. A mutation in **sd1** disrupts this pathway, leading to a reduction in active gibberellins and consequently, a semi-dwarf phenotype.



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